molecular formula C7H8BClO2 B151483 (3-Chloro-5-methylphenyl)boronic acid CAS No. 913836-14-3

(3-Chloro-5-methylphenyl)boronic acid

Cat. No. B151483
CAS RN: 913836-14-3
M. Wt: 170.4 g/mol
InChI Key: QXHLBINWDJITMJ-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylphenyl)boronic acid is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis and potential pharmaceutical applications. While the provided papers do not specifically discuss (3-Chloro-5-methylphenyl)boronic acid, they do provide insight into the general behavior and applications of boronic acids, which can be extrapolated to this specific compound.

Synthesis Analysis

Boronic acids are typically synthesized through reactions involving organoboranes or via halogen-metal exchange reactions followed by treatment with a boron source. For example, the synthesis of amino-3-fluorophenyl boronic acid involves a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . This method could potentially be adapted for the synthesis of (3-Chloro-5-methylphenyl)boronic acid by starting with an appropriate halogenated precursor.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic moiety. The X-ray crystal structure analysis of related compounds, such as 4-amino-3-fluorophenylboronic acid, provides information on the geometry around the boron center and the potential for hydrogen bonding . These structural insights are important for understanding the reactivity and binding properties of boronic acids.

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds between aryl or vinyl halides and aryl boronic acids . They also participate in other reactions such as the Petasis reaction and can be used for the protection of diols and selective reductions . The regioselective alkylation of heteroaromatic compounds with boronic acids, as seen with 3-methyl substituted 2-quinonyl boronic acids, demonstrates the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, acidity (pKa), and binding affinity to diols, are influenced by their substituents. For instance, the presence of electron-withdrawing groups can enhance diol recognition, as seen with 3-methoxycarbonyl-5-nitrophenyl boronic acid . The pKa value of boronic acids can also vary, which affects their stability and reactivity. The pKa of amino-3-fluorophenyl boronic acid is relatively low, allowing it to operate at physiological pH, which is advantageous for biological applications .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Organic Synthesis Intermediates: It is used in the synthesis of olefins, styrene, and biphenyl derivatives, essential in creating natural products and organic materials (Sun Hai-xia et al., 2015).
  • Macrocyclic Chemistry: The compound is part of the synthesis of macrocyclic and dimeric boronates, contributing to the study of molecular structures like bond lengths, angles, and intermolecular interactions (N. Fárfan et al., 1999).

Fluorescence and Sensing

  • Fluorescence Quenching Studies: Boronic acid derivatives, including variants of (3-Chloro-5-methylphenyl)boronic acid, are studied for their fluorescence quenching properties in different solvents, providing insights into conformational changes of solutes (H. S. Geethanjali et al., 2015).
  • Fluorescent Chemosensors: Boronic acids, including derivatives of (3-Chloro-5-methylphenyl)boronic acid, are used in creating sensors for carbohydrates, dopamine, ions, and hydrogen peroxide, indicating their potential in biological and chemical sensing applications (S. Huang et al., 2012).

Biomedical and Environmental Applications

  • Boronic Acid Polymers in Biomedicine: Boronic acid-containing polymers, potentially including (3-Chloro-5-methylphenyl)boronic acid derivatives, are valuable in treating diseases like HIV, diabetes, and cancer (J. Cambre & B. Sumerlin, 2011).
  • Environmental Pollutant Detection: Boronic acids are explored for their potential in environmental applications, like detecting pollutants and removing boron from water sources (M. Brycht et al., 2016).

Miscellaneous Applications

  • Bacteria Detection: Boronic acids, including derivatives, have been used to detect bacteria through affinity binding reactions with diol-groups on bacterial cell walls, demonstrating their utility in biosensing applications (Rodtichoti Wannapob et al., 2010).

Safety And Hazards

“(3-Chloro-5-methylphenyl)boronic acid” is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Boronic acids, including “(3-Chloro-5-methylphenyl)boronic acid”, have a wide range of applications in organic synthesis. Future research may focus on developing new reactions involving boronic acids, improving the stability of boronic acids, and exploring their potential applications in various fields .

properties

IUPAC Name

(3-chloro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHLBINWDJITMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611157
Record name (3-Chloro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-methylphenyl)boronic acid

CAS RN

913836-14-3
Record name (3-Chloro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methylbenzeneboronic acid
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